molecular formula C9H7BrO3S B14180980 4-(5-Bromothiophen-2-yl)-3-methyl-2-oxobut-3-enoic acid CAS No. 920972-80-1

4-(5-Bromothiophen-2-yl)-3-methyl-2-oxobut-3-enoic acid

Cat. No.: B14180980
CAS No.: 920972-80-1
M. Wt: 275.12 g/mol
InChI Key: FREYREHVFABSSY-UHFFFAOYSA-N
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Description

4-(5-Bromothiophen-2-yl)-3-methyl-2-oxobut-3-enoic acid is a synthetic organic compound that features a brominated thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromothiophen-2-yl)-3-methyl-2-oxobut-3-enoic acid typically involves the bromination of thiophene derivatives followed by subsequent functional group transformations. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Mechanism of Action

The mechanism of action of 4-(5-Bromothiophen-2-yl)-3-methyl-2-oxobut-3-enoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways . The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Uniqueness: 4-(5-Bromothiophen-2-yl)-3-methyl-2-oxobut-3-enoic acid is unique due to the combination of its brominated thiophene ring and the presence of both methyl and oxobutenoic acid functional groups.

Properties

CAS No.

920972-80-1

Molecular Formula

C9H7BrO3S

Molecular Weight

275.12 g/mol

IUPAC Name

4-(5-bromothiophen-2-yl)-3-methyl-2-oxobut-3-enoic acid

InChI

InChI=1S/C9H7BrO3S/c1-5(8(11)9(12)13)4-6-2-3-7(10)14-6/h2-4H,1H3,(H,12,13)

InChI Key

FREYREHVFABSSY-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=C(S1)Br)C(=O)C(=O)O

Origin of Product

United States

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